Cas no 773109-07-2 (3-((Piperazin-1-yl)methyl)benzoic Acid)

773109-07-2 structure
Nombre del producto:3-((Piperazin-1-yl)methyl)benzoic Acid
Número CAS:773109-07-2
MF:C12H16N2O2
Megavatios:220.26764
MDL:MFCD25372075
CID:1786980
PubChem ID:17606049
3-((Piperazin-1-yl)methyl)benzoic Acid Propiedades químicas y físicas
Nombre e identificación
-
- 3-(piperazin-1-ylmethyl)benzoic Acid
- 1-(3-carboxyphenyl methyl) piperazine
- AGN-PC-01KVWC
- CTK8E2450
- 3-(1-piperazinylmethyl)benzoic acid
- SBB066943
- KB-213717
- 3-[(Piperazin-1-yl)methyl]benzoic acid
- XH0423
- DB-075284
- EN300-1196801
- DTXSID30589757
- MFCD06208270
- CS-0269077
- AKOS000101776
- 3-((Piperazin-1-yl)methyl)benzoic acid
- RARECHEM AL BO 1042
- AS-30275
- 773109-07-2
- 3-((Piperazin-1-yl)methyl)benzoic Acid
-
- MDL: MFCD25372075
- Renchi: InChI=1S/C12H16N2O2/c15-12(16)11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2,(H,15,16)
- Clave inchi: UFDLFPRBJFTOCJ-UHFFFAOYSA-N
- Sonrisas: C1=CC(=CC(=C1)C(=O)O)CN2CCNCC2
Atributos calculados
- Calidad precisa: 220.121
- Masa isotópica única: 220.121
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 239
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 52.6A^2
- Xlogp3: _1.4
Propiedades experimentales
- Denso: 1.2±0.1 g/cm3
- Punto de fusión: Not available
- Punto de ebullición: 393.3±32.0 °C at 760 mmHg
- Punto de inflamación: 191.6±25.1 °C
- índice de refracción: 1.581
- Presión de vapor: 0.0±1.0 mmHg at 25°C
3-((Piperazin-1-yl)methyl)benzoic Acid Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-((Piperazin-1-yl)methyl)benzoic Acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1196801-1.0g |
3-[(piperazin-1-yl)methyl]benzoic acid |
773109-07-2 | 1g |
$728.0 | 2023-06-08 | ||
Alichem | A139003972-5g |
1-(3-Carboxyphenyl methyl) piperazine |
773109-07-2 | 95% | 5g |
$1951.29 | 2023-09-01 | |
Enamine | EN300-1196801-50mg |
3-[(piperazin-1-yl)methyl]benzoic acid |
773109-07-2 | 50mg |
$468.0 | 2023-10-03 | ||
Enamine | EN300-1196801-0.5g |
3-[(piperazin-1-yl)methyl]benzoic acid |
773109-07-2 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-1196801-10.0g |
3-[(piperazin-1-yl)methyl]benzoic acid |
773109-07-2 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-1196801-5.0g |
3-[(piperazin-1-yl)methyl]benzoic acid |
773109-07-2 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-1196801-2500mg |
3-[(piperazin-1-yl)methyl]benzoic acid |
773109-07-2 | 2500mg |
$1089.0 | 2023-10-03 | ||
Enamine | EN300-1196801-500mg |
3-[(piperazin-1-yl)methyl]benzoic acid |
773109-07-2 | 500mg |
$535.0 | 2023-10-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339747-1g |
3-(Piperazin-1-ylmethyl)benzoic acid |
773109-07-2 | 95% | 1g |
¥11883.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339747-5g |
3-(Piperazin-1-ylmethyl)benzoic acid |
773109-07-2 | 95% | 5g |
¥38328.00 | 2024-07-28 |
3-((Piperazin-1-yl)methyl)benzoic Acid Literatura relevante
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
773109-07-2 (3-((Piperazin-1-yl)methyl)benzoic Acid) Productos relacionados
- 2034472-51-8(2,4-dimethyl-6-{1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yloxy}pyrimidine)
- 1261826-44-1(Ethyl 3-(2'-fluoro-6'-(trifluoromethoxy)phenyl)propionate)
- 1235392-48-9(N-(2,4-difluorophenyl)methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide)
- 2156737-46-9(2-amino-4-(thiomorpholin-4-yl)butanamide)
- 900000-90-0(2-(4-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylacetamide)
- 89990-53-4(Hexahydropyridazine hydrochloride)
- 902659-25-0(N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide)
- 499796-10-0(2-Pyrimidinamine, 4-[4-methyl-2-(1H-pyrrol-1-yl)-5-thiazolyl]-)
- 851790-58-4(1-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methylpiperidine-4-carboxamide)
- 1260388-68-8(1-{(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyloxy}ethanone)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:773109-07-2)3-((Piperazin-1-yl)methyl)benzoic Acid

Pureza:99%
Cantidad:1g
Precio ($):519.0